
N-ethyl-4-methoxy-2-phenylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-4-methoxy-2-phenylbutan-1-amine is an organic compound with the molecular formula C13H21NO It is a secondary amine, characterized by the presence of an ethyl group, a methoxy group, and a phenyl group attached to a butan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-methoxy-2-phenylbutan-1-amine can be achieved through several methods. One common approach involves the alkylation of 4-methoxy-2-phenylbutan-1-amine with ethyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine, followed by the addition of an ethyl halide like ethyl bromide or ethyl iodide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or nickel (Ni) may be used to facilitate the alkylation reaction. The reaction conditions are optimized to ensure high selectivity and minimal by-product formation.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-4-methoxy-2-phenylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Ethyl halides (ethyl bromide, ethyl iodide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amine derivatives
Substitution: Alkylated amine products
Wissenschaftliche Forschungsanwendungen
N-ethyl-4-methoxy-2-phenylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of N-ethyl-4-methoxy-2-phenylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
N-ethyl-4-methoxy-2-phenylbutan-1-amine can be compared with other similar compounds such as:
- N-methyl-4-methoxy-2-phenylbutan-1-amine
- N-ethyl-4-hydroxy-2-phenylbutan-1-amine
- N-ethyl-4-methoxy-2-phenylpropan-1-amine
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and potential applications. This compound is unique due to its specific combination of functional groups, which imparts distinct reactivity and biological activity.
Eigenschaften
Molekularformel |
C13H21NO |
|---|---|
Molekulargewicht |
207.31 g/mol |
IUPAC-Name |
N-ethyl-4-methoxy-2-phenylbutan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-3-14-11-13(9-10-15-2)12-7-5-4-6-8-12/h4-8,13-14H,3,9-11H2,1-2H3 |
InChI-Schlüssel |
NIQUYPZMXRSYRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC(CCOC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


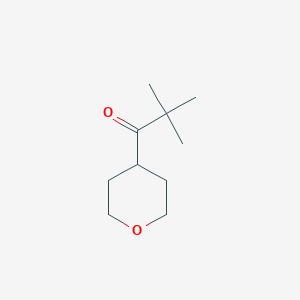
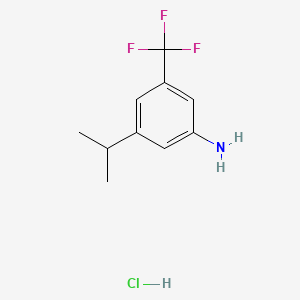
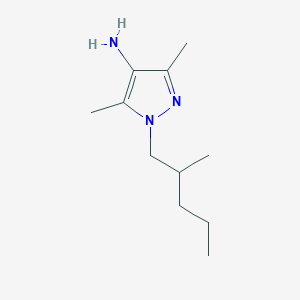
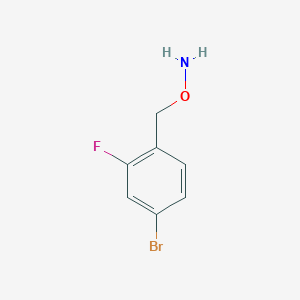
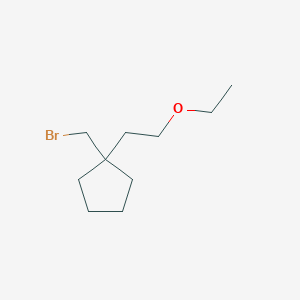
![3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid](/img/structure/B13634137.png)

![2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13634163.png)
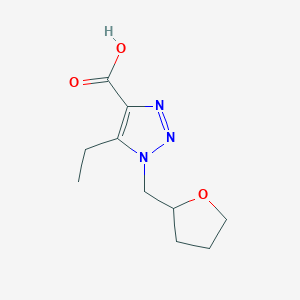


![rac-[(2R,5S)-5-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride](/img/structure/B13634194.png)


